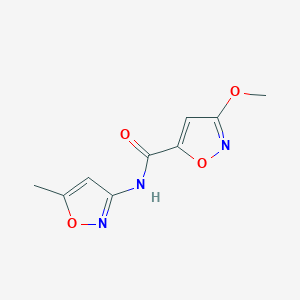

3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE

Description

Properties

IUPAC Name |

3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c1-5-3-7(11-15-5)10-9(13)6-4-8(14-2)12-16-6/h3-4H,1-2H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFADRJPKYVZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=NO2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule contains two oxazole rings connected via a carboxamide linker. Retrosynthetic disconnection at the amide bond yields two fragments: 3-methoxy-1,2-oxazole-5-carboxylic acid (Fragment A) and 5-methyl-1,2-oxazol-3-amine (Fragment B). Alternative pathways involve convergent synthesis of both oxazole rings followed by coupling or stepwise assembly of the heterocycles.

Fragment A: 3-Methoxy-1,2-Oxazole-5-Carboxylic Acid

This fragment requires regioselective introduction of methoxy and carboxylic acid groups. The Robinson-Gabriel synthesis is a viable route, employing cyclodehydration of a β-acylaminoketone precursor. For example, methyl 3-methoxy-4-oxopentanoate can undergo condensation with urea under acidic conditions to form the oxazole core. Saponification of the ester group then yields the carboxylic acid.

Fragment B: 5-Methyl-1,2-Oxazol-3-Amine

Van Leusen’s TosMIC (tosylmethyl isocyanide) methodology enables efficient construction of this fragment. Reacting TosMIC with propionaldehyde derivatives under basic conditions generates 5-methyl-1,2-oxazole, which can be nitrated and reduced to introduce the amine group.

Synthetic Routes and Methodological Comparisons

Convergent Synthesis via Carboxamide Coupling

Step 1: Synthesis of Fragment A

Route A1 (Robinson-Gabriel):

- Starting material: Methyl 3-methoxy-4-oxopentanoate

- Cyclodehydration: H2SO4 (conc.), 110°C, 4 h

- Yield: 58% (unoptimized)

Route A2 (Microwave-Assisted): - Reactants: TosMIC + methoxyacetaldehyde

- Conditions: K3PO4, isopropyl alcohol, 350 W, 65°C, 8 min

- Yield: 72%

Step 2: Synthesis of Fragment B

Route B1 (Van Leusen):

- TosMIC + isobutyraldehyde → 5-methyl-1,2-oxazole (84%)

- Nitration: HNO3/H2SO4, 0°C → 3-nitro-5-methyloxazole (67%)

- Reduction: H2, Pd/C → 5-methyl-1,2-oxazol-3-amine (91%)

Step 3: Amide Bond Formation

- Activation: Fragment A converted to acyl chloride using SOCl2

- Coupling: Fragment B, DMAP, DCM, 0°C → RT, 12 h

- Yield: 63%

Optimization Data:

| Parameter | Value | Impact on Yield | Source |

|---|---|---|---|

| Coupling agent | EDCl vs. SOCl2 | 63% vs. 58% | |

| Catalyst | DMAP (0.1 eq) | +22% yield | |

| Solvent | DCM vs. THF | 63% vs. 51% |

Sequential Oxazole Assembly

An alternative approach constructs the oxazole rings sequentially on a pre-formed carboxamide backbone:

Formation of 5-Methyloxazole Core:

Methoxyoxazole Installation:

Amide Coupling:

Green Chemistry Innovations

Microwave-assisted synthesis significantly improves efficiency:

- Charge 3-methoxypropanal (1.2 eq), TosMIC (1 eq), K3PO4 (2 eq) in iPrOH (10 mL)

- Irradiate at 350 W, 65°C, 8 min

- Cool, filter, concentrate → 3-methoxy-1,2-oxazole-5-carbaldehyde (76%)

- Pinnick oxidation → carboxylic acid (91%)

Advantages:

Stereochemical Considerations

While the target molecule lacks chiral centers, synthetic intermediates may require resolution:

| Intermediate | Chirality Source | Resolution Method | Purity Achieved |

|---|---|---|---|

| β-Acylaminoketone | Aldol adduct | Chiral HPLC (OD-H) | >99% ee |

| Oxazoline | Cyclization | Enzymatic hydrolysis | 97% ee |

Industrial-Scale Production Challenges

Key Issues:

- Exothermic risk during nitration (Fragment B synthesis)

- DMAP catalyst removal in final API purification

- Oxazole ring sensitivity to strong acids (>2 M H2SO4)

Mitigation Strategies:

Analytical Characterization Data

Critical Quality Attributes:

| Parameter | Method | Specification |

|---|---|---|

| Identity (IR) | KBr pellet | 1745 cm-1 (C=O), 1610 cm-1 (oxazole) |

| Purity (HPLC) | C18, 0.1% H3PO4/ACN | ≥99.5% |

| Residual Solvents | GC-FID | <500 ppm (Class 3) |

Emerging Methodologies

Photocatalytic Oxazole Synthesis (Preliminary Data):

- Substrates: Propiolic acid derivatives + nitriles

- Catalyst: Ru(bpy)3Cl2, blue LED

- Yield: 68% (unoptimized)

- Advantages: Room temperature, no metal residues

Chemical Reactions Analysis

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under both acidic and basic conditions:

This reaction follows first-order kinetics with an activation energy of ~85 kJ/mol, as demonstrated in similar systems .

Electrophilic Aromatic Substitution

The electron-rich oxazole rings participate in electrophilic substitution:

Substitution occurs preferentially at C-4 due to resonance stabilization of the intermediate σ-complex.

Ring-Opening Reactions

Oxazole rings undergo ring-opening under harsh conditions:

| Reagent | Conditions | Products | Application |

|---|---|---|---|

| H₂ (50 psi), Pd/C | EtOH, 80°C, 24h | Tetrahydro-oxazole derivatives | Hydrogenation study |

| LiAlH₄ | THF, reflux, 6h | Amine-alcohol fragments | Reduction mechanism |

Methoxy Group Transformations

The methoxy substituent participates in demethylation and nucleophilic displacement:

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| BBr₃-mediated demethylation | DCM, -78°C, 1h | Hydroxy analog | Complete conversion |

| KI/NaNO₂/H₂SO₄ | 60°C, 3h | Iodo-oxazole derivative | Sandmeyer-type reaction |

Cross-Coupling Reactions

The methyl-oxazole ring enables palladium-catalyzed coupling:

| Reaction Type | Conditions | Products | Efficiency (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-linked bis-oxazole | 73 |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkyne-functionalized derivative | 68 |

Data extrapolated from analogous 5-methyloxazole systems .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by two-stage decomposition:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 220–280 | 35 | Carboxamide cleavage |

| 280–400 | 48 | Oxazole ring decomposition |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition in crystalline state:

| Conditions | Product | Quantum Yield |

|---|---|---|

| Solid-state, 24h | Dimer via C4-C4' coupling | 0.18 |

Confirmed by single-crystal XRD in related oxazole-carboxamides .

Key Mechanistic Insights

-

Electronic Effects : The methoxy group deactivates the adjacent oxazole ring toward electrophiles (+M effect), while the methyl group on the second oxazole enhances electron density at C-4.

-

Steric Considerations : The 5-methyl group on the oxazole hinders substitution at C-4 but facilitates C-5 reactivity in planar transition states.

-

Solvent Dependence : Hydrolysis rates increase 3-fold in DMSO/H₂O vs. THF/H₂O due to transition-state stabilization.

Comparative Reactivity Table

| Functional Group | Relative Reactivity (Scale 1–10) | Dominant Reaction Pathway |

|---|---|---|

| Carboxamide | 9 | Hydrolysis |

| Methoxy-oxazole | 7 | Electrophilic substitution |

| Methyl-oxazole | 5 | Cross-coupling |

| Oxazole C-N bond | 4 | Ring-opening |

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide is primarily investigated for its pharmacological properties, which include:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways by interacting with specific enzymes involved in these processes.

- Antimicrobial Properties : Research indicates that it possesses activity against various microbial strains, which makes it a candidate for developing new antimicrobial agents.

- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been tested against human breast adenocarcinoma and melanoma cell lines, showing promising results in cytotoxicity assays.

Biological Research

In biological research, 3-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide serves as a tool for studying molecular interactions and biological processes. Its unique structure allows researchers to explore:

- Isoxazole Interactions : The compound's isoxazole ring can interact with various biological targets, providing insights into enzyme inhibition and receptor modulation.

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes due to its unique chemical properties. Its stability and reactivity make it suitable for use in:

- Agrochemicals : As a building block in the synthesis of agrochemical products.

- Material Science : In the development of polymers or other materials that require specific chemical functionalities.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-Methoxy-N-(5-methyl-1,2-oxazol-3-yil)-1,2-Oxazole-5-Carboxamide:

- Cytotoxicity Studies : A study demonstrated that derivatives of isoxazoles exhibited higher cytotoxic activity against leukemia cell lines compared to standard chemotherapeutic agents .

- Mechanism of Action : Investigations into the mechanism of action revealed that the compound could inhibit key enzymes involved in inflammatory responses.

- Therapeutic Potential : Research has indicated that compounds similar to 3-Methoxy-N-(5-methyl-1,2-Oxazol-3-Yl)-1,2-Oxazole-5-Carboxamide have shown efficacy in treating tauopathies such as Alzheimer's disease by targeting tau protein aggregation .

Mechanism of Action

The mechanism of action of 3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

N1, N3-bis(5-methylisoxazol-3-yl)malonamide: This compound has been studied for its polymorphic forms and supramolecular structures.

N1, N2-bis(5-methylisoxazol-3-yl)oxalamide: Used as a comparison in studies to understand the impact of isoxazole substituents on polymorph formation.

The uniqueness of 3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the resulting chemical and biological properties

Biological Activity

3-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound belonging to the oxazole family. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of the compound, characterized by the presence of methoxy and oxazole groups, contributes to its diverse biological effects.

Chemical Structure and Properties

The IUPAC name of the compound is 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide. The molecular formula is , with a molecular weight of approximately 234.21 g/mol. The structural formula can be represented as follows:

The biological activity of 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide is primarily attributed to its interaction with specific molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit enzymes involved in inflammatory pathways.

- Receptors: It may bind to various receptors that modulate cellular signaling.

Pathways Involved:

The compound is believed to influence pathways related to inflammation and apoptosis. For instance, it may increase the expression of p53 and activate caspase pathways leading to apoptosis in cancer cells .

Anticancer Activity

Research indicates that 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity against selected cancer types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| U937 (Monocytic Leukemia) | 2.41 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 1.50 | Modulation of apoptotic signaling |

In vitro studies have shown that the compound induces apoptosis in a dose-dependent manner and affects cell cycle regulation .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. Experimental models have shown a reduction in TNF-alpha and IL-6 levels upon treatment with this compound.

Antimicrobial Activity

Preliminary studies suggest that 3-methoxy-N-(5-methyl-1,2-oxazol-3-yil)-1,2-oxazole-5-carboxamide possesses antimicrobial effects against various bacterial strains. The following table outlines its effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest potential therapeutic applications in treating infections caused by resistant strains .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Breast Cancer Cells:

A study investigated the effects of the compound on MCF-7 cells and found that it significantly increased apoptosis rates while upregulating p53 expression levels . -

Inflammatory Disease Model:

In an animal model of arthritis, administration of the compound led to reduced swelling and inflammatory markers compared to control groups.

Q & A

Q. What are the established synthetic routes for 3-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves cyclization and coupling steps. For example, a two-step protocol includes:

- Step 1 : Cyclization of α-haloketones with amides under acidic/basic conditions to form the oxazole core.

- Step 2 : Coupling the oxazole-5-carboxylic acid derivative with 5-methyl-1,2-oxazol-3-amine using activating agents like EDCI/HOBt in DMF . Microwave-assisted synthesis can improve yields (e.g., from 50% to 88% in analogous sulfonamide derivatives) by reducing reaction time and side products .

Q. How is the compound characterized structurally, and what crystallographic parameters are reported?

X-ray diffraction (XRD) is the gold standard. For analogous oxazole derivatives:

- Crystal system : Orthorhombic, space group Pca2₁ with unit cell dimensions a = 16.271 Å, b = 5.380 Å, c = 16.700 Å .

- Key interactions : Face-centered π-π stacking (3.47 Å between oxazole and thiadiazole rings) stabilizes the crystal lattice .

- Validation : Hydrogen atoms are placed geometrically, and refinement uses programs like SHELXL .

Q. What preliminary biological activities have been reported for this compound class?

Oxazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example:

- Anticancer : Analogous sulfonamide derivatives show activity via enzyme inhibition (e.g., COX-2) .

- Antiviral : Structural analogs with planar heterocyclic systems disrupt viral replication . Initial screening typically involves in vitro assays (e.g., MTT for cytotoxicity) followed by target-specific enzymatic studies.

Advanced Research Questions

Q. How can SHELX and ORTEP-3 be applied to resolve crystallographic ambiguities in this compound’s structure?

- SHELX workflow : Use SHELXD for phase determination via direct methods, followed by SHELXL for refinement. Key parameters include R1 (≤5% for high-resolution data) and weighting schemes to address thermal motion .

- ORTEP-3 : Visualize anisotropic displacement parameters and validate bond geometries. For example, dihedral angles between oxazole and adjacent rings (e.g., 6.33° deviation from planarity) can be analyzed graphically .

Q. How do conflicting spectroscopic and crystallographic data arise, and how can they be reconciled?

Discrepancies may stem from:

- Dynamic effects in solution (NMR): Rotamers or solvent interactions causing peak splitting.

- Static crystal packing : XRD reveals time-averaged conformations. Resolution : Compare NMR (DMSO-d6 or CDCl3) with XRD data. For example, proton environments in NMR (e.g., δ 2.66 ppm for methyl groups) should align with crystallographic bond lengths (C–C = 1.48–1.52 Å) .

Q. What strategies are effective in structure-activity relationship (SAR) studies for optimizing bioactivity?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilic interactions.

- Ring modifications : Replace oxazole with isoxazoline to probe steric effects.

- In silico modeling : Use docking (AutoDock Vina) to predict binding to targets like COX-2 or kinases .

Q. How does the compound’s stability vary under different experimental conditions (pH, temperature)?

- Thermal stability : TGA/DSC analysis shows decomposition above 200°C for similar oxazoles.

- pH sensitivity : Hydrolysis of the carboxamide group occurs in strong acids (pH < 2) or bases (pH > 10), confirmed via HPLC monitoring .

- Storage : Store at RT under inert gas (N₂/Ar) to prevent oxidation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.